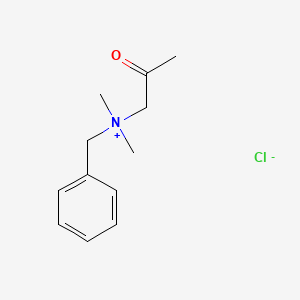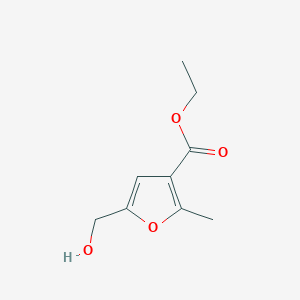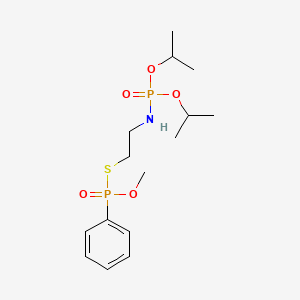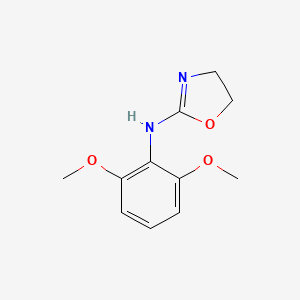
Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- is a chemical compound with the molecular formula C11H14N2O3. This compound is characterized by the presence of an aniline group substituted with two methoxy groups at the 2 and 6 positions, and an oxazoline ring attached to the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- typically involves the reaction of 2,6-dimethoxyaniline with a suitable oxazoline precursor. One common method is the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid, which generates the oxazoline ring with water as the only byproduct . This method is advantageous due to its high efficiency and minimal waste production.
Industrial Production Methods: In industrial settings, the production of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- may involve large-scale synthesis using similar dehydrative cyclization techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The oxazoline ring can be reduced to form corresponding amines.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of succinate dehydrogenase, an enzyme involved in the fungal respiratory chain . Molecular docking studies have shown that the compound binds to the active site of the enzyme, disrupting its function and leading to fungal cell death.
Comparison with Similar Compounds
Aniline, 2,6-dimethoxy-: Lacks the oxazoline ring, making it less versatile in chemical reactions.
Oxazoline derivatives: Compounds like 2-oxazoline and 4,5-dihydro-1,3-oxazole share the oxazoline ring but differ in their substitution patterns and reactivity.
Uniqueness: Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- is unique due to the combination of the aniline and oxazoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.
Properties
CAS No. |
21561-23-9 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(2,6-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3/c1-14-8-4-3-5-9(15-2)10(8)13-11-12-6-7-16-11/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
OMTQSCUQXFQWLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)NC2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




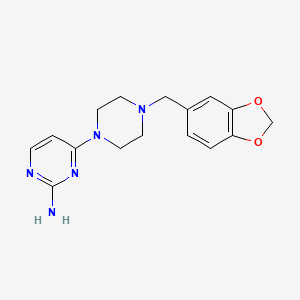
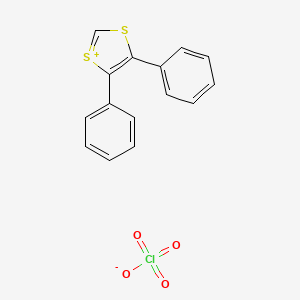
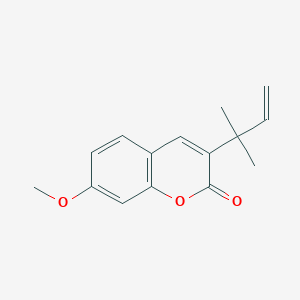
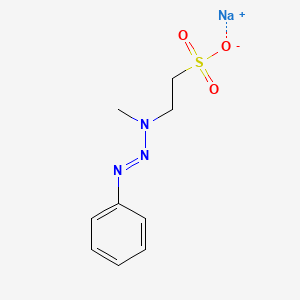
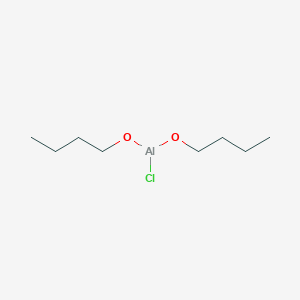
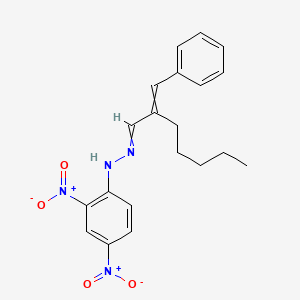
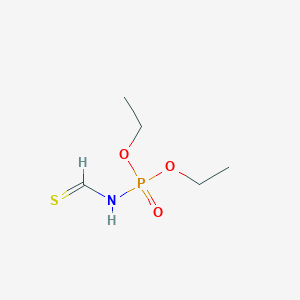

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
